
ALB-127158(a)
Overview
Description
ALB-127158(a) is a potent and selective melanin concentrating hormone 1 (MCH1) receptor antagonist. It has high affinity for the MCH1 receptor with good selectivity over a range of other G-protein coupled receptors, ion channels, and transporters . This compound is primarily used in scientific research to study its effects on obesity and related metabolic disorders .
Preparation Methods
The synthetic routes and reaction conditions for ALB-127158(a) are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve high purity and selectivity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
ALB-127158(a) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ALB-127158(a) has several scientific research applications, including:
Mechanism of Action
ALB-127158(a) exerts its effects by selectively binding to and antagonizing the MCH1 receptor . This interaction inhibits the receptor’s activity, leading to a decrease in food intake and body weight in animal models . The molecular targets involved include the MCH1 receptor and associated signaling pathways that regulate metabolism and energy balance .
Comparison with Similar Compounds
ALB-127158(a) is unique in its high selectivity and potency as an MCH1 receptor antagonist . Similar compounds include:
- BMS-830216
- GW-856464
- NGD-4715
- AMG 076
- KRX-104130
These compounds also target the MCH1 receptor but may differ in their selectivity, potency, and therapeutic effects .
Biological Activity
ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). This compound has garnered attention primarily for its potential applications in managing obesity and possibly inflammatory bowel disease (IBD). This article provides a detailed overview of the biological activity of ALB-127158(a), supported by research findings, case studies, and data tables.
ALB-127158(a) operates by antagonizing the MCH1 receptor, which plays a significant role in regulating feeding behavior and energy homeostasis. The melanin-concentrating hormone (MCH) is known to stimulate appetite and promote weight gain, thus blocking this receptor could theoretically reduce food intake and assist in weight management.
Preclinical Studies
In preclinical trials, ALB-127158(a) demonstrated significant weight loss in rodent models. The compound effectively reduced food intake, thereby leading to decreased body weight. Notably, studies indicated that the compound's effects on hunger and desire to eat were observable at higher doses than initially predicted from preclinical studies .
Table 1: Summary of Preclinical Findings
Study Type | Model | Dose Range | Key Findings |
---|---|---|---|
Rodent Studies | C57BL/6 Mice | 10-100 mg/kg | Significant reduction in food intake |
Behavioral Analysis | Cynomolgus Monkeys | 50-300 mg/day | Decreased hunger and food desire |
Clinical Trials
The transition from preclinical to clinical development for ALB-127158(a) involved multiple ascending dose studies in healthy overweight/obese volunteers. These studies confirmed that ALB-127158(a) was safe and well-tolerated, with pharmacokinetic (PK) characteristics that supported further investigation. However, the efficacy observed was limited, leading to a decision to halt further development for obesity management due to lower-than-expected brain exposure levels compared to preclinical models .
Table 2: Clinical Trial Overview
Phase | Population | Dose Levels | Duration | Outcomes |
---|---|---|---|---|
Phase I | Healthy Overweight Adults | 50-300 mg/day | 14 days | Safe; limited efficacy on hunger reduction |
Phase II | Overweight Volunteers | Variable | Ongoing | Further assessment needed |
Potential for Other Applications
Recent research has highlighted the potential of MCH1 receptor antagonists like ALB-127158(a) in treating gastrointestinal disorders such as IBD. The MCH1 receptor is implicated in inflammatory responses within the gastrointestinal tract, suggesting that antagonism may provide therapeutic benefits beyond obesity management .
Case Studies
A notable case study involved a cohort of overweight individuals who participated in a trial assessing the effects of ALB-127158(a) on appetite regulation. Results indicated that while high doses led to reduced hunger signals, the overall weight loss was not as pronounced as expected based on animal models. This discrepancy has prompted further investigations into the receptor's role in human physiology compared to animal models .
Properties
IUPAC Name |
4-[(5-fluoropyridin-2-yl)methoxy]-1-(5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-7-yl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c1-27-21-6-8-25-13-20(21)19-5-4-17(10-22(19)27)28-9-7-18(11-23(28)29)30-14-16-3-2-15(24)12-26-16/h2-5,7,9-12,25H,6,8,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUUHLIHQHVLLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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